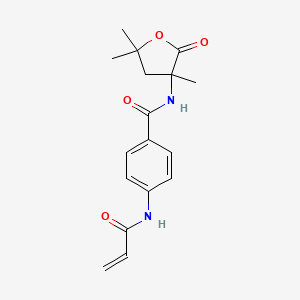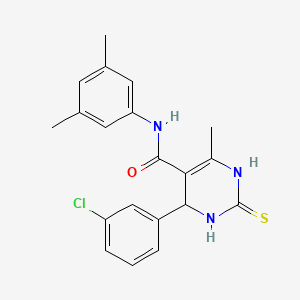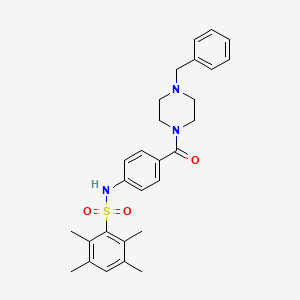![molecular formula C22H21N5O2S B2367715 N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-29-5](/img/structure/B2367715.png)
N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Activities
- Anticancer Activity : A study synthesized N-aryl substituted phenyl acetamide analogs, demonstrating inhibition activity against the HCT 116 cancer cell line. These compounds, including N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide, showed active compounds with IC50 values of 70 to 90 µg mL-1 (Kumar et al., 2019).
- Antimicrobial Activity : These compounds also exhibited antimicrobial activities, suggesting their potential use in fighting infections.
Antioxidant Abilities
- Antioxidant Potential : Another study focused on derivatives bearing 2,6-Dimethoxy-4-(methoxymethyl)Phenol moiety. These compounds, including derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin, demonstrated significant antioxidant abilities, surpassing even ascorbic acid in some cases (Shakir et al., 2017).
Antiproliferative Activities
- Inhibition of Cancer Cell Growth : A compound series including [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showed promise in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
- PI3K Inhibitors and Anticancer Agents : Modifications of similar compounds have led to potent PI3K inhibitors and effective anticancer agents with low toxicity, as demonstrated by their ability to inhibit tumor growth in mice models (Wang et al., 2015).
Antiviral Activity
- Activity Against Hepatitis-A Virus : Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibited promising antiviral activity against hepatitis-A virus, as shown by plaque reduction infectivity assay (Shamroukh & Ali, 2008).
Antibacterial Properties
- Potent Antibacterial Agents : Novel derivatives of [1,2,4]triazolo[4,3-c]pyrimidines demonstrated significant antibacterial activity against various bacteria, with some compounds being more potent than commercial antibiotics (Kumar et al., 2009).
Anticoronavirus and Antitumoral Activities
- Anticoronavirus and Antitumoral Activities : A study revealed that certain derivatives exhibited both antiviral and antitumoral activities, highlighting their potential dual therapeutic applications (Jilloju et al., 2021).
Antihistaminic Agents
- Potential H1-Antihistaminic Agents : A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity, with some compounds showing significant activity (Alagarsamy et al., 2009).
Synthesis and Structure Analysis
- Structural Insights : A study on the synthesis and structural analysis of similar compounds provided insights into their molecular structure and stability, indicating potential pharmaceutical applications (Sallam et al., 2021).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-4-9-18(15(2)12-14)23-20(28)13-30-21-11-10-19-24-25-22(27(19)26-21)16-5-7-17(29-3)8-6-16/h4-12H,13H2,1-3H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKLHARKJYIOKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2367637.png)
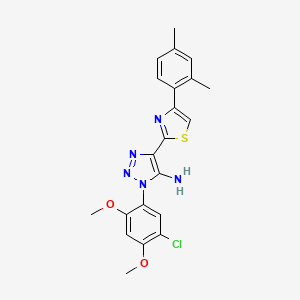
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2367640.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2367642.png)
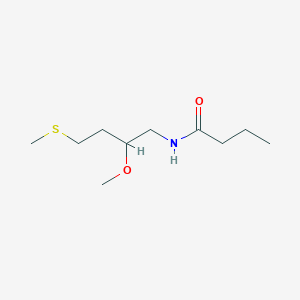
![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)
![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)

![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)
![4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2367649.png)
![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)
